molecular formula C7H5ClN4 B2831965 3-Chloropyrido[2,3-b]pyrazin-6-amine CAS No. 936760-62-2

3-Chloropyrido[2,3-b]pyrazin-6-amine

Cat. No.: B2831965
CAS No.: 936760-62-2
M. Wt: 180.6
InChI Key: QLIBKHMDPSXBBA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloropyrido[2,3-b]pyrazin-6-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

3-Chloropyrido[2,3-b]pyrazin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, alkoxides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyrazine derivatives .

Mechanism of Action

The mechanism of action of 3-Chloropyrido[2,3-b]pyrazin-6-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-Bromopyrido[2,3-b]pyrazin-6-amine: Similar structure with a bromine atom instead of chlorine.

    3-Iodopyrido[2,3-b]pyrazin-6-amine: Similar structure with an iodine atom instead of chlorine.

    3-Fluoropyrido[2,3-b]pyrazin-6-amine: Similar structure with a fluorine atom instead of chlorine.

Uniqueness

3-Chloropyrido[2,3-b]pyrazin-6-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its halogenated analogs . The presence of the chlorine atom can influence the compound’s reactivity and interaction with biological targets .

Properties

IUPAC Name

3-chloropyrido[2,3-b]pyrazin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4/c8-5-3-10-4-1-2-6(9)12-7(4)11-5/h1-3H,(H2,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLIBKHMDPSXBBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=NC(=CN=C21)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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